![molecular formula C32H43NO2S B3039167 N-Hexadecylpyrene-1-sulfonamide CAS No. 351002-71-6](/img/structure/B3039167.png)
N-Hexadecylpyrene-1-sulfonamide
Overview
Description
N-Hexadecylpyrene-1-sulfonamide is a compound suitable for fluorescence . It is also known as N-(Pyrene-1-sulfonyl)hexadecylamine . It may be used in the analysis of drug delivery devices for lipophilic pyrenyl compounds .
Molecular Structure Analysis
The molecular formula of N-Hexadecylpyrene-1-sulfonamide is C32H43NO2S . Its molecular weight is 505.75 . The SMILES string representation is CCCCCCCCCCCCCCCCNS(=O)(=O)c1ccc2ccc3cccc4ccc1c2c34 .Physical And Chemical Properties Analysis
N-Hexadecylpyrene-1-sulfonamide is soluble in DMSO, chloroform, and methanol . It exhibits fluorescence with λex 350 nm and λem 400 nm in methanol .Scientific Research Applications
Drug Delivery Devices for Lipophilic Pyrenyl Compounds
N-Hexadecylpyrene-1-sulfonamide may be used in the analysis of drug delivery devices for lipophilic pyrenyl compounds . This compound can be encapsulated in a water-soluble metalla-cage, which allows for the delivery of lipophilic pyrenyl derivatives . This application is particularly useful in the field of medicine, where targeted drug delivery can significantly improve the efficacy of treatment and reduce side effects.
Mechanism of Action
While the specific mechanism of action for N-Hexadecylpyrene-1-sulfonamide is not provided, sulfonamides generally work by inhibiting and replacing PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate. This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and subsequently inhibits bacterial DNA growth and cell division or replication .
Future Directions
While specific future directions for N-Hexadecylpyrene-1-sulfonamide are not available, sulfonamides and their derivatives continue to be an area of interest in research due to their diverse pharmacological activities . They are being explored for potential applications in treating various diseases and conditions.
properties
IUPAC Name |
N-hexadecylpyrene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-33-36(34,35)30-24-22-28-20-19-26-17-16-18-27-21-23-29(30)32(28)31(26)27/h16-24,33H,2-15,25H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXRWJMTLJBKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303237 | |
Record name | N-Hexadecyl-1-pyrenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexadecylpyrene-1-sulfonamide | |
CAS RN |
351002-71-6 | |
Record name | N-Hexadecyl-1-pyrenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351002-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hexadecyl-1-pyrenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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